2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid
Description
Properties
IUPAC Name |
2-[(2-fluoro-4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6-2-3-8(7(10)4-6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCBEDWQDRQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride and Amino Acetic Acid Derivatives
The most straightforward method involves reacting 2-fluoro-4-methylbenzenesulfonyl chloride with glycine or a protected glycine derivative under basic conditions to form the sulfonamide linkage.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Fluoro-4-methylbenzenesulfonyl chloride + glycine (or N-protected glycine) | Reaction in aqueous or organic solvent with base (e.g., NaOH, K2CO3) to neutralize HCl formed |
| 2 | Stirring at 0–25 °C for several hours | Ensures sulfonamide bond formation |
| 3 | Workup: Acidification to precipitate the product, filtration, and purification | Yields this compound |
This method is well-established for sulfonamide synthesis and is supported by analogous preparations of sulfonamido acetic acids and related compounds.
Oxidation of Methyl-Substituted Aromatic Ketones to Acetic Acids
An alternative approach involves oxidation of methyl-substituted aromatic ketones to the corresponding acetic acid derivatives, which can then be converted into sulfonamides.
- For example, oxidation of o-methylacetophenone derivatives with potassium permanganate under alkaline conditions yields 2-(2'-methylphenyl)-2-carbonyl acetic acid analogs.
- This oxidation is typically carried out at low temperatures (0–10 °C) with controlled addition of potassium permanganate and phase-transfer catalysts such as tetrabutylammonium bromide.
- After oxidation, the carboxylic acid intermediate can be converted to the sulfonamide by reaction with sulfonyl chlorides.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Oxidant | Potassium permanganate (KMnO4) | Used in excess (1–5 equivalents) |
| Base | Sodium hydroxide or potassium hydroxide | 1 equivalent or more |
| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) | Enhances reaction rate and selectivity |
| Temperature | 0–40 °C | Controlled to prevent overoxidation |
| Reaction time | 1–24 hours | Depending on scale and conditions |
This method yields the acetic acid intermediate in good yields (~75–80%) and can be adapted for fluorinated and methyl-substituted aromatic rings.
Preparation of Acid Chloride Intermediates for Subsequent Amide Formation
Conversion of the acetic acid moiety into an acid chloride intermediate facilitates coupling with sulfonamide or amine components.
- Typical reagents: thionyl chloride (SOCl2), oxalyl chloride (COCl)2, or phosphorus oxychloride (POCl3).
- Conditions: reflux or room temperature stirring in inert solvents such as dichloromethane, toluene, or 1,2-dichloroethane.
- The acid chloride is then reacted with the sulfonamide or amine nucleophile in the presence of a base (e.g., triethylamine, potassium carbonate).
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Thionyl chloride (SOCl2) | Dichloromethane or toluene | 60–80 °C | 1–3 hours | Excess SOCl2 removed under reduced pressure |
| Oxalyl chloride + catalytic DMF | Dichloromethane | Room temperature | 1–2 hours | DMF catalyzes acid chloride formation |
| Phosphorus oxychloride (POCl3) | 1,2-Dichloroethane | Reflux | 3 hours | Used for aralkanoic acid chlorides |
After acid chloride formation, coupling with the sulfonamide amine yields the target sulfonamido acetic acid derivative.
Research Findings and Optimization
Phase-Transfer Catalysis in Oxidation
- Phase-transfer catalysts such as tetrabutylammonium bromide significantly improve the oxidation efficiency of methyl-substituted aromatic ketones to acetic acids by facilitating the transfer of permanganate ions into the organic phase.
- The reaction temperature and stoichiometry of oxidant and base are critical for maximizing yield and minimizing side reactions.
Control of Sulfonamide Formation
- The sulfonamide bond formation is sensitive to pH; maintaining slightly basic conditions prevents hydrolysis of acid chloride intermediates and promotes nucleophilic attack by the amine.
- Purification by extraction and recrystallization or column chromatography ensures high purity of the final compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the prominent applications of 2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid is in the development of antimicrobial agents. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established sulfonamide antibiotics, suggesting its potential as a therapeutic agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in induced arthritis models. The treatment resulted in lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases .
Biochemical Research
Enzyme Inhibition Studies
This compound has been explored for its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
Table: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 5.0 |
| Dipeptidyl Peptidase | Non-competitive | 12.3 |
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial chemistry as a reagent for synthesizing other chemical compounds. Its unique sulfonamide structure allows it to participate in various chemical reactions, making it valuable in producing specialty chemicals.
Synthetic Pathways
The compound serves as an intermediate in the synthesis of more complex sulfonamide derivatives and can be employed in the development of agrochemicals and pharmaceuticals.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine and industry. Recent toxicological studies have assessed its safety and potential side effects.
Findings from Toxicological Assessments
Research has shown that while the compound exhibits low acute toxicity, long-term exposure studies are necessary to fully understand its chronic effects on human health and the environment .
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
2-(4-((4-Methylphenyl)sulfonamido)phenyl)acetic Acid (CAS: Not Specified)
- Structure : Differs by having a 4-methylphenyl group attached to the sulfonamide nitrogen and an additional phenyl ring.
- Properties : Increased steric hindrance due to the biphenyl system may reduce solubility in polar solvents compared to the target compound .
- Applications : Used in synthesizing sulfonamide-based polymers and drug intermediates .
2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic Acid (CAS: 524039-63-2)
- Structure : Features a 4-fluorophenyl group instead of 2-fluoro-4-methyl substitution.
- Molecular weight: 309.31 g/mol .
- Research Findings : Demonstrated moderate antibacterial activity in preliminary assays .
2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid (CAS: 60712-47-2)
Perfluoroalkyl Sulfonamido Acetic Acids (PFAS Derivatives)
N-Methyl Perfluorooctane Sulfonamido Acetic Acid (N-MeFOSAA, CAS: 2355-31-9)
- Structure : Includes a perfluorooctane chain (C8) instead of the aromatic ring.
- Detected in >90% of human serum samples (median concentration: 0.17 ng/mL) .
- Toxicity: Associated with endocrine disruption and immunotoxicity in epidemiological studies .
N-Ethyl Perfluorooctane Sulfonamido Acetic Acid (N-EtFOSAA, CAS: Not Specified)
- Structure : Similar to N-MeFOSAA but with an ethyl group on the sulfonamide nitrogen.
- Properties : Longer alkyl chain increases half-life in biological systems. Median serum concentration: 0.2 ng/mL .
Comparison with Target Compound
Data Tables
Table 1. Key Properties of Selected Sulfonamido Acetic Acid Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid | 2-F, 4-CH3, benzenesulfonamide | ~287 (estimated) | Moderate solubility in DMSO; pH-sensitive |
| 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid | 4-F, phenyl | 309.31 | Antibacterial activity; low volatility |
| N-MeFOSAA | C8F17, CH3 | 571.15 | Bioaccumulative; endocrine disruptor |
| 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid | 4-CH3, phenyl | 319.36 | High lipophilicity; antibiotic precursor |
Biological Activity
2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorinated aromatic ring and a sulfonamide group, which are critical for its interaction with biological targets. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known to bind to carbonic anhydrases (CAs), which play a crucial role in various physiological processes such as acid-base balance and fluid secretion.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of CAs, particularly CA IX, which is implicated in tumor progression and metastasis. Studies have shown that it exhibits a high binding affinity for CA IX, leading to irreversible inhibition of enzymatic activity .
- Antimicrobial Activity : Sulfonamide derivatives are traditionally known for their antibacterial properties. This compound may exhibit similar activities by disrupting folic acid synthesis in bacteria .
Biological Activity Studies
Various studies have investigated the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of Carbonic Anhydrase : A study reported that this compound exhibited significant inhibitory effects on CA IX, demonstrating its potential as a therapeutic agent in cancer treatment. The compound was shown to irreversibly inhibit the enzyme's activity, which is crucial for tumor cell survival .
- Antimicrobial Efficacy : In vitro assays indicated that the compound displayed antimicrobial properties against various bacterial strains. Its mechanism involves competitive inhibition of enzymes involved in folate metabolism, similar to other sulfonamides .
- Pharmacokinetics and Safety : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics when administered orally in rodent models. Safety assessments indicated minimal adverse effects at therapeutic doses, supporting its potential use in clinical settings .
Q & A
Basic: What synthetic strategies are effective for preparing 2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid?
Methodological Answer:
The synthesis typically involves sulfonamide bond formation between 2-fluoro-4-methylbenzenesulfonyl chloride and glycine derivatives. Key steps include:
- Sulfonylation: React glycine ethyl ester with 2-fluoro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent hydrolysis .
- Hydrolysis: Convert the ester intermediate to the free acid using NaOH (1–2 M) in aqueous ethanol (60–70°C, 4–6 hours).
- Purification: Recrystallize from ethanol/water (3:1 v/v) or use reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Critical Parameters:
- Reaction pH: Maintain pH 8–9 during sulfonylation to optimize nucleophilic attack by the amine.
- Side Reactions: Monitor for sulfonyl chloride hydrolysis (via TLC, Rf ~0.3 in ethyl acetate/hexane 1:1) .
Advanced: How can contradictory mass spectrometry (MS) and NMR data be reconciled during structural validation?
Methodological Answer:
Discrepancies often arise from:
- Ionization artifacts in MS: Adduct formation (e.g., Na⁺, K⁺) may distort molecular ion peaks. Use high-resolution MS (HRMS) with ESI⁺/ESI⁻ modes to confirm [M+H]⁺ and [M−H]⁻ ions (mass error <2 ppm) .
- Dynamic NMR effects: Fluorine’s strong deshielding effect (¹⁹F, δ −110 to −130 ppm) can split proton signals. Acquire ¹H-¹³C HSQC and ¹H-¹⁹F HOESY to resolve coupling patterns .
Case Example:
A ¹⁹F satellite peak at δ 7.2 ppm (¹H) may indicate para-fluorine coupling. Compare with computed NMR shifts (DFT/B3LYP/6-31G*) .
Basic: What analytical methods are optimal for quantifying trace levels in biological samples?
Methodological Answer:
Use LC-MS/MS with the following parameters:
- Column: C18 (2.1 × 50 mm, 1.7 µm)
- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient from 5% B to 95% B over 8 minutes .
- Ionization: ESI⁻ (m/z 290.1 → 176.0 for quantification; m/z 290.1 → 112.0 for confirmation).
- LOD/LOQ: 0.1 ng/mL (LOD) and 0.3 ng/mL (LOQ) in serum .
Validation:
- Spike recovery: 85–115% in plasma (matrix-matched calibration).
- Interference check: Test against structurally similar PFAS (e.g., Me-PFOSA-AcOH) .
Advanced: How can sulfonamide hydrolysis be minimized during in vitro bioactivity assays?
Methodological Answer:
- pH Control: Maintain assay buffers at pH 6.5–7.4 (sulfonamides hydrolyze rapidly at pH <5 or >9) .
- Protective Groups: Introduce tert-butyl or trityl groups on the sulfonamide nitrogen during synthesis; remove post-assay via TFA cleavage .
- Stabilizers: Add 1 mM EDTA to chelate metal ions that catalyze hydrolysis .
Validation:
Monitor hydrolysis via UPLC-PDA (λ = 254 nm): <5% degradation over 24 hours at 37°C.
Basic: What spectroscopic features distinguish this compound from related fluorinated sulfonamides?
Methodological Answer:
- ¹⁹F NMR: A singlet at δ −118 ppm (CF₃ groups typically appear at δ −65 to −80 ppm) .
- IR Spectroscopy: Strong S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹; absence of C-F stretches above 1200 cm⁻¹ .
- HRMS: Exact mass 289.0423 (C₉H₉FNO₄S⁺), distinguishing it from N-ethyl analogs (Δm/z +28.0312) .
Advanced: What computational methods predict the environmental persistence of this compound?
Methodological Answer:
- EPI Suite Estimation:
- Molecular Dynamics (MD): Simulate hydrolysis half-life in water (AMBER force field): t₁/₂ >200 days at pH 7 .
Field Data Correlation:
Detected in landfill leachate (0.5–2.3 µg/L) alongside 6:2 fluorotelomer acids, suggesting co-persistence .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: −20°C in amber vials under argon; desiccate with silica gel to prevent hygroscopic degradation .
- Handling: Use glove boxes (O₂ <10 ppm) to avoid oxidation of the sulfonamide group .
- Decontamination: Spills require 10% NaOH solution (hydrolyzes sulfonamide to non-volatile products) .
Advanced: What in silico approaches guide SAR studies for optimizing target binding?
Methodological Answer:
- Docking (AutoDock Vina): Target sulfonamide-binding enzymes (e.g., carbonic anhydrase). Prioritize compounds with ΔG <−8 kcal/mol .
- QSAR Models: Use 3D descriptors (e.g., polar surface area, logD) from a training set of 50 analogs (R² >0.75 for IC₅₀ prediction) .
- ADMET Prediction (SwissADME): Optimize for BBB permeability (TPSA <90 Ų) and CYP3A4 inhibition (probability <0.3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
